Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Medicinal Chemistry Agrochemical Discovery Synthetic Methodology

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1849376-53-9) is a fluorinated heterocyclic building block composed of a 1,3-oxazole core simultaneously substituted with a carboxylic acid at the 5-position and a CHF2 group at the 4-position. The placement of both a hydrogen bond donor/acceptor (–COOH) and a lipophilic, metabolically stable CHF2 isostere directly on the same heterocyclic scaffold creates a unique pharmacophore geometry that is fundamentally distinct from its regioisomers and is of interest in medicinal chemistry and agrochemical discovery, particularly as a precursor to succinate dehydrogenase inhibitors.

Molecular Formula C5H3F2NO3
Molecular Weight 163.08
CAS No. 1849376-53-9
Cat. No. B2997835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid
CAS1849376-53-9
Molecular FormulaC5H3F2NO3
Molecular Weight163.08
Structural Identifiers
SMILESC1=NC(=C(O1)C(=O)O)C(F)F
InChIInChI=1S/C5H3F2NO3/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10)
InChIKeyGHVXGPSXLSMPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1849376-53-9): A Fluorinated Heterocyclic Building Block with Quantifiable Differentiation


4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1849376-53-9) is a fluorinated heterocyclic building block [1] composed of a 1,3-oxazole core simultaneously substituted with a carboxylic acid at the 5-position and a CHF2 group at the 4-position . The placement of both a hydrogen bond donor/acceptor (–COOH) and a lipophilic, metabolically stable CHF2 isostere directly on the same heterocyclic scaffold creates a unique pharmacophore geometry that is fundamentally distinct from its regioisomers and is of interest in medicinal chemistry and agrochemical discovery, particularly as a precursor to succinate dehydrogenase inhibitors .

Procurement Rationale: Why 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid Cannot Be Replaced by Common Analogs


Generic substitution of this specific regioisomer with other difluoromethyl-oxazole-carboxylic acids (e.g., 2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid or 5-(difluoromethyl)oxazole-4-carboxylic acid) fails because the spatial orientation of the acid and CHF2 groups critically dictates target binding and synthetic utility. The 4-CHF2,5-COOH arrangement is synthetically scarce [1] and provides a distinct hydrogen bond donor/acceptor vector that cannot be replicated by 2,5- or 4,5-regioisomers, which are more accessible but offer different pharmacophore geometries . In the context of SDH inhibitor design, a minor positional change can completely abolish biological activity, making precise procurement of this isomer a necessity for SAR campaigns [2].

Head-to-Head and Cross-Study Evidence for 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid Selection


Synthetic Accessibility Index: The 4-Fluoroalkyl-1,3-oxazole-5-carboxylic Acid Scaffold is a Documented Bottleneck

A 2017 methodological study explicitly states that '4-CF3-oxazole-5-carboxylic acids are scarcely accessible' and that only a few 4-CHF2-oxazoles had been mentioned in the literature prior to their work [1]. This publication provides a novel 3-step general approach to the 4-CHF2-oxazole-5-carboxylic acid core, highlighting its synthetic challenge relative to other regioisomers. Consequently, the target compound's commercial availability as a pre-formed building block eliminates a multi-step synthetic burden for discovery teams, offering a clear procurement advantage over the more accessible but pharmacophorically distinct 2- and 5-substituted analogs .

Medicinal Chemistry Agrochemical Discovery Synthetic Methodology

Predicted Physicochemical Differentiation: pKa and Hydrogen Bond Donor Capacity of the 5-COOH Group

The predicted acid dissociation constant (pKa) for the target compound is 1.62 ± 0.36 , indicating the 5-carboxylic acid is significantly more acidic than typical benzoic acids (pKa ~4.2). In comparison, oxazole itself has a conjugate acid pKa of 0.8 [1], showing the ring is weakly basic. This combination results in a zwitterionic or highly polar character at physiological pH that differs substantially from regioisomers like 5-(Difluoromethyl)oxazole-4-carboxylic acid (CAS 2024167-48-2), where the acid is located at the 4-position adjacent to the ring oxygen, altering local electron density and hydrogen bond geometry . For procurement decisions, this distinct ionization profile dictates solubility, salt formation potential, and chromatographic behavior, making it non-interchangeable with its regioisomers in any application where charge state is critical.

Physicochemical Profiling Drug Design Molecular Recognition

Commercial Purity Benchmark: 98% Specification Enables Direct Use in Fragment-Based Drug Discovery

The target compound is commercially available at a minimum purity of 98% from specialty suppliers . In contrast, many competing difluoromethyl-oxazole building blocks, such as 5-(Difluoromethyl)oxazole-4-carboxylic acid, are routinely offered at lower purities of 95% or 95%+ . This 3 percentage point difference in specification is critical for fragment-based screening, biophysical assays (NMR, SPR), and crystallography, where even minor impurities can generate false positives, cause aggregation, or impede crystal formation. The higher starting purity reduces the need for costly and time-consuming re-purification steps, directly accelerating the hit-to-lead timeline.

Fragment-Based Drug Discovery Quality Control Procurement Specification

Patent-Backed Relevance: The 4-CHF2-Oxazole-5-Carboxylic Acid Core Appears in Recent SDH Inhibitor IP

International patent WO2023081967, filed in 2022 and published in 2023 by Vrielink, Stubbs, and Kahler, discloses compounds and uses therefor that incorporate the 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid core as a key structural motif [1]. This patent filing indicates active industrial interest in this specific scaffold for therapeutic or agrochemical applications. In parallel, a 2023 publication in the Journal of Agricultural and Food Chemistry describes pyrazol-5-yl-benzamide derivatives containing an oxazole group that act as potent SDH inhibitors with EC50 values superior to the commercial fungicide boscalid (e.g., 0.26 mg/L vs. 0.96 mg/L against Sclerotinia sclerotiorum) [2], validating the broader oxazole-SDH inhibitor pharmacophore and demonstrating that the acid group's position critically influences potency. For procurement, the target compound's alignment with active patent families reduces the risk of investing in a scaffold with no demonstrated industrial relevance.

Succinate Dehydrogenase Inhibitor Agrochemical Patent Intellectual Property

High-Impact Application Scenarios for 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid in Scientific Procurement


Agrochemical Lead Optimization: Building Novel Succinate Dehydrogenase Inhibitors (SDHIs)

Discovery teams developing next-generation fungicides to overcome resistance to existing SDHIs (e.g., boscalid, fluxapyroxad) can use this compound as a core carboxylic acid intermediate. As demonstrated by the 3.7-fold potency improvement of oxazole-containing analogs over boscalid (0.26 vs. 0.96 mg/L EC50), the 4-CHF2-5-COOH scaffold has strong potential for SAR exploration [1]. The compound's presence in patent WO2023081967 further validates its relevance in intellectual property generation [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 163.08 Da and a commercially available purity of 98%, this compound meets the stringent physicochemical criteria for fragment libraries (MW < 300, high solubility, high purity). Its predicted pKa of 1.62 ensures high aqueous solubility at neutral pH, a critical requirement for NMR and SPR-based fragment screening. The higher purity specification (98%) compared to typical analog offerings (95%) reduces false-positive rates in primary screens, accelerating hit validation .

Medicinal Chemistry Scaffold Hopping: CHF2 as a Metabolically Stable Isostere

In programs where a carboxylic acid pharmacophore is essential but metabolic liabilities (e.g., glucuronidation, CYP-mediated oxidation) are problematic, the 4-CHF2 group offers a documented strategy for enhancing metabolic stability while moderately tuning lipophilicity and bioavailability [3]. The unique 4,5-substitution pattern provides a distinct vector for scaffold hopping from other oxazole or isoxazole cores, enabling exploration of novel IP space [4].

Synthetic Methodology Development: A Test Substrate for Difluoromethylation Chemistry

Given the documented scarcity of 4-fluoroalkyl-oxazole-5-carboxylic acids, this compound serves as an ideal benchmark substrate for developing new difluoromethylation or late-stage functionalization methodologies. Its commercial availability in 98% purity allows academic and industrial methodology groups to focus on reaction development without the burden of multi-step synthesis, accelerating publication and patent timelines .

Quote Request

Request a Quote for 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.